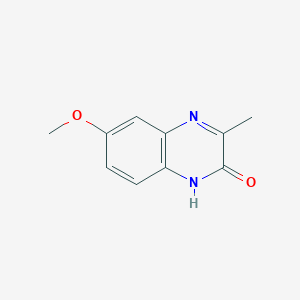
6-Methoxy-3-methylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-3-methylquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
6-Methoxy-3-methylquinoxalin-2(1H)-one has several potential applications in scientific research. This compound has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 6-Methoxy-3-methylquinoxalin-2(1H)-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of inflammatory cytokines and reactive oxygen species.
生化学的および生理学的効果
6-Methoxy-3-methylquinoxalin-2(1H)-one has various biochemical and physiological effects. This compound has been found to exhibit antioxidant and anti-inflammatory properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease. Additionally, it has been found to exhibit antimicrobial, antiviral, and anticancer properties.
実験室実験の利点と制限
One advantage of using 6-Methoxy-3-methylquinoxalin-2(1H)-one in lab experiments is its wide range of potential applications. This compound has been found to exhibit various biochemical and physiological effects, making it useful for studying a variety of different biological processes. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 6-Methoxy-3-methylquinoxalin-2(1H)-one in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling this compound. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 6-Methoxy-3-methylquinoxalin-2(1H)-one. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes. Finally, there is a need for more studies on the toxicity of this compound and its potential side effects.
合成法
The synthesis of 6-Methoxy-3-methylquinoxalin-2(1H)-one involves the condensation of 2-amino-3-methylpyridine with ethyl glyoxalate in the presence of a catalyst. This reaction yields the intermediate compound, which is then further reacted with methanol and hydrochloric acid to obtain the final product.
特性
IUPAC Name |
6-methoxy-3-methyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-10(13)12-8-4-3-7(14-2)5-9(8)11-6/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYAFSDFNOGZSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470248 |
Source


|
| Record name | 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylquinoxalin-2(1H)-one | |
CAS RN |
108833-49-4 |
Source


|
| Record name | 6-METHOXY-3-METHYLQUINOXALIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







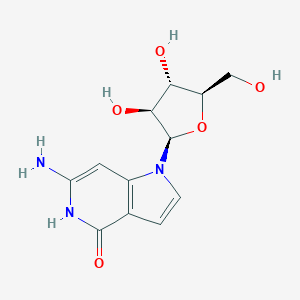
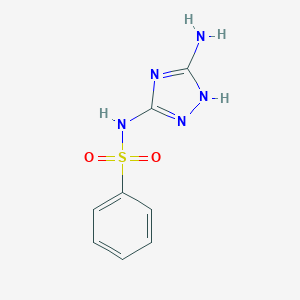
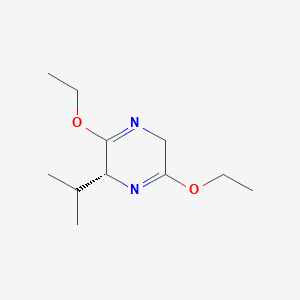
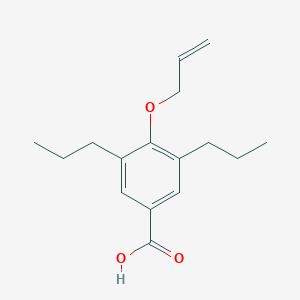
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)


![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)